molecular formula C27H34N6S2 B15218633 Bis(5-(butylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methane CAS No. 62635-68-1

Bis(5-(butylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methane

Cat. No.: B15218633
CAS No.: 62635-68-1
M. Wt: 506.7 g/mol
InChI Key: BXXUESKQIMLKMP-UHFFFAOYSA-N
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Description

Bis(5-(butylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methane is a complex organic compound featuring a triazole ring substituted with butylthio and m-tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(5-(butylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methane typically involves the reaction of 5-(butylthio)-4-(m-tolyl)-4H-1,2,4-triazole with formaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the methylene bridge between the two triazole units.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Bis(5-(butylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methane can undergo various chemical reactions, including:

    Oxidation: The butylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The m-tolyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Bis(5-(butylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Bis(5-(butylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methane involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The butylthio and m-tolyl groups may also interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Bis(m-tolyl)dodecylsilane: Similar in having m-tolyl groups but differs in the presence of a silicon atom and dodecyl chains.

    o-Tolyl benzonitrile: Contains a tolyl group but differs in the presence of a nitrile group instead of a triazole ring.

Uniqueness

Bis(5-(butylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methane is unique due to its combination of a triazole ring with butylthio and m-tolyl substituents, providing distinct chemical and physical properties that are not found in the similar compounds listed above.

Properties

CAS No.

62635-68-1

Molecular Formula

C27H34N6S2

Molecular Weight

506.7 g/mol

IUPAC Name

3-butylsulfanyl-5-[[5-butylsulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-(3-methylphenyl)-1,2,4-triazole

InChI

InChI=1S/C27H34N6S2/c1-5-7-15-34-26-30-28-24(32(26)22-13-9-11-20(3)17-22)19-25-29-31-27(35-16-8-6-2)33(25)23-14-10-12-21(4)18-23/h9-14,17-18H,5-8,15-16,19H2,1-4H3

InChI Key

BXXUESKQIMLKMP-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NN=C(N1C2=CC=CC(=C2)C)CC3=NN=C(N3C4=CC=CC(=C4)C)SCCCC

Origin of Product

United States

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